
N-(4-Amino-6,7-dimethoxyquinazol-2-yl)-N-(methyl-d3)-2-cyanoethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Amino-6,7-dimethoxyquinazol-2-yl)-N-(methyl-d3)-2-cyanoethylamine (MDQ) is a small molecule that has been used in a variety of scientific applications due to its unique properties. It is a derivative of quinazoline, which is a heterocyclic aromatic compound with nitrogen-containing rings. MDQ has been studied for its ability to act as a ligand in a variety of different experiments, as well as its potential to act as an inhibitor in certain biochemical pathways.
科学的研究の応用
Potential Research Application Insights
While the specific compound was not directly mentioned, research into similar chemical structures and functionalities can provide insight into potential applications. For example:
Kinetics and Mechanism Studies : Research on the kinetics and mechanisms of similar compounds, such as nitrogenous disinfection by-products, offers insights into how these compounds react under different conditions, which is crucial for environmental chemistry and water treatment technologies (Sharma, 2012).
Biopolymer Modification : Chemical modification of biopolymers, as seen in xylan derivatives studies, showcases the application potential of chemical compounds in creating new materials with specific properties. This is relevant for drug delivery systems and materials science (Petzold-Welcke et al., 2014).
Neuropharmacology : The study of compounds like N,N-dimethyltryptamine and their interactions with the central nervous system can offer a framework for understanding the potential neuropharmacological applications of various chemical compounds (Carbonaro & Gatch, 2016).
Amyloid Imaging in Alzheimer's Disease : Research on amyloid imaging ligands demonstrates the importance of chemical compounds in developing diagnostic tools for neurodegenerative diseases (Nordberg, 2007).
特性
IUPAC Name |
3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-(trideuteriomethyl)amino]propanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-19(6-4-5-15)14-17-10-8-12(21-3)11(20-2)7-9(10)13(16)18-14/h7-8H,4,6H2,1-3H3,(H2,16,17,18)/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOVXHZDHACRNQ-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC#N)C1=NC2=CC(=C(C=C2C(=N1)N)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCC#N)C1=NC2=CC(=C(C=C2C(=N1)N)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

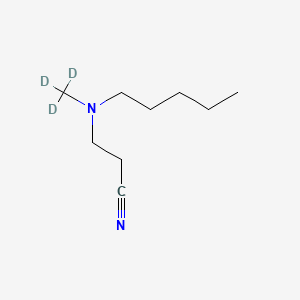
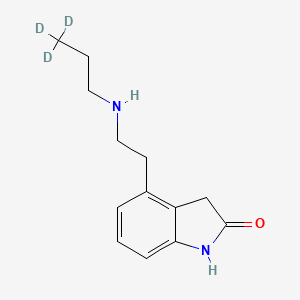

![6(R)-{2-[8(S)-2-Methyl-d3-butyryloxy-2(S),6(R)-dimethyl-1,2,6,7,8,8d(R)-hexahydro-1(S)-naphthyl]ethy](/img/no-structure.png)
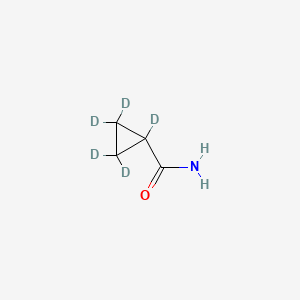
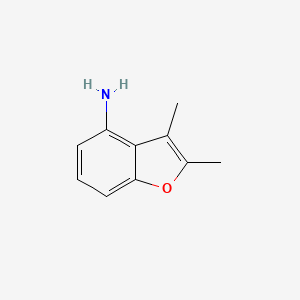
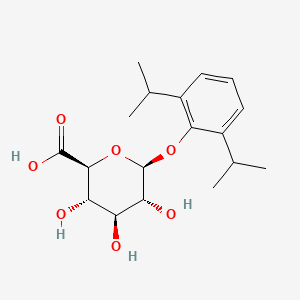

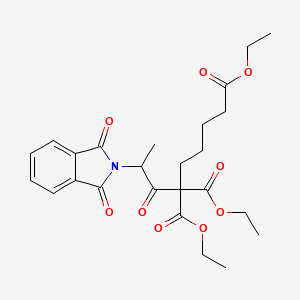
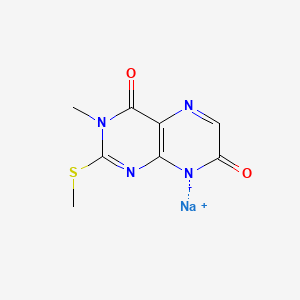
pyrimidin-2-one;hydrochloride](/img/structure/B562641.png)